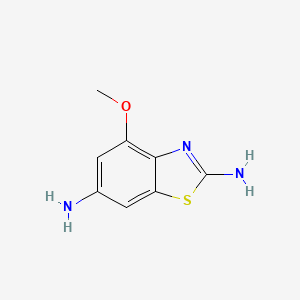

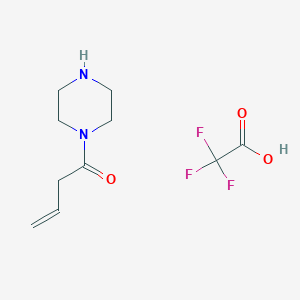

![molecular formula C16H14FN3O2S B2977879 2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 1020979-80-9](/img/structure/B2977879.png)

2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), a thiazolo[3,2-a]pyrimidine group (a fused ring system containing nitrogen, sulfur, and carbon atoms), and a fluorine atom attached to the benzene ring .

Scientific Research Applications

Radiolabeled Compounds for Imaging

Fluorinated derivatives have been synthesized for the study of peripheral benzodiazepine receptors using positron emission tomography (PET). Compounds like fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors, making them potential candidates for imaging neurodegenerative disorders (Fookes et al., 2008).

Synthesis Methodologies

The synthesis of fluorobenzamides containing thiazole and thiazolidine has been explored, showcasing the potential antimicrobial analogs of these compounds. This synthesis involves Knoevenagel condensation and has demonstrated enhanced antimicrobial activity due to the presence of the fluorine atom (Desai et al., 2013).

Antimicrobial and Anti-inflammatory Properties

Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. These compounds have shown significant activities in biological assays, highlighting their potential as therapeutic agents (Selvam et al., 2012).

Regulation of Cell Cycle and Apoptosis

Isoxazole derivatives of benzothiazol-2-amine have been evaluated for their cytotoxicity against various cancer cell lines. These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis, particularly in colon cancer cell lines, making them promising candidates for cancer therapy (Kumbhare et al., 2014).

properties

IUPAC Name |

2-fluoro-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2S/c1-8-13(19-14(21)11-6-4-5-7-12(11)17)15(22)20-9(2)10(3)23-16(20)18-8/h4-7H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZKZPCITIBJSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

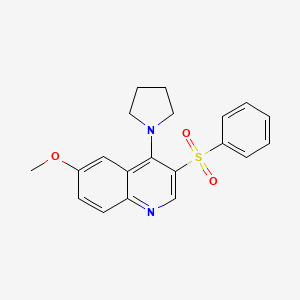

![2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977801.png)

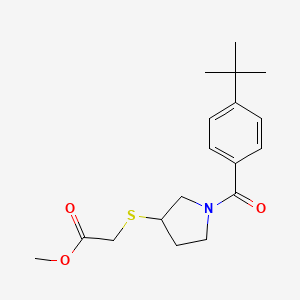

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2977806.png)

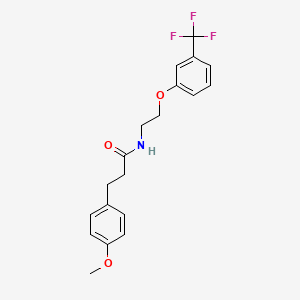

![6-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2977809.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2977817.png)

![N-[(4-methylphenyl)methyl]-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2977818.png)

![2-chloro-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2977819.png)